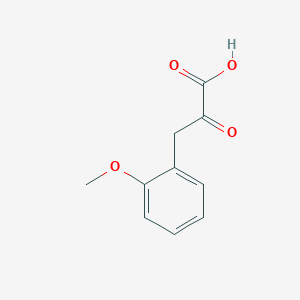

3-(2-Methoxyphenyl)-2-oxopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Methoxyphenyl)-2-oxopropanoic acid, also known as o-Methoxyhydrocinnamic acid, is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2005 .

Molecular Structure Analysis

The molecular structure of 3-(2-Methoxyphenyl)-2-oxopropanoic acid can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is XSZSNLOPIWWFHS-UHFFFAOYSA-N .Applications De Recherche Scientifique

Analytical Applications in Nickel Determination

3-(4-methoxyphenyl)-2-mercaptopropenoic acid (4MF2MP), a compound closely related to 3-(2-Methoxyphenyl)-2-oxopropanoic acid, has been utilized for the spectrophotometric determination of nickel. This method, involving the reaction of 4MF2MP with Ni(II) in alkaline media to produce a yellow complex, is highly sensitive and selective for nickel detection in various materials such as hydrogenated greases, steels, and solders (Izquierdo & Carrasco, 1984).

Synthesis and Chemical Transformations

3-(2-Methoxyphenyl)-2-oxopropanoic acid derivatives are involved in various synthetic transformations. For instance, methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate, a derivative, undergoes Wolff rearrangement catalyzed by Rh2(OAc)4 to form methoxycarbonyl(4-methoxyphenyl) ketene, which is further reacted with 2Н-azirines to produce dihydro-2Н-pyrrol-2-one derivatives (Rostovskii et al., 2017).

Enantioselective Reduction in Synthesis

In the context of organic synthesis, 3-aryl-2-oxopropanoic acids, which include 3-(2-Methoxyphenyl)-2-oxopropanoic acid, are used in enantioselective reduction processes. These acids are important in the synthesis of phenyllactic acids, constituents of depsipeptides with biological activities. Comparative studies have been conducted on the substrate selectivity of both transition-metal and enzyme-catalyzed methods for these reductions (Lüttenberg et al., 2013).

Crystal Structure Analysis

The compound 4-(3-methoxyphenyl)-2,6-diphenylpyridine, synthesized from a reaction involving 3-(2-methoxyphenyl)-2-oxopropanoic acid derivatives, has been studied for its crystal structure. This compound exhibits a non-planar molecular structure with significant dihedral angles between the pyridine and benzene rings. Such studies are crucial in understanding the molecular geometry and interactions in crystalline materials (Cheng et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)-2-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDSVSHMWAOGLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2420461.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2420471.png)

![2-(3,4-dimethoxyphenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2420472.png)

![N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide](/img/structure/B2420475.png)

![4-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2420478.png)